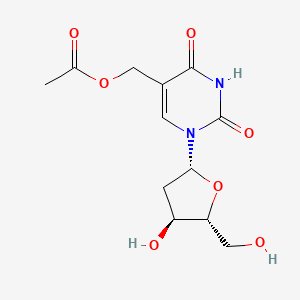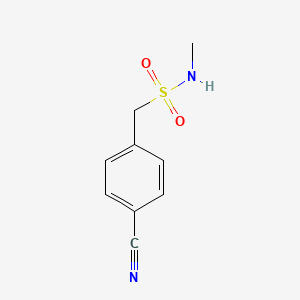
2-(Aminomethyl)-N,N-diethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-N,N-diethylaniline is an organic compound that belongs to the class of aromatic amines It consists of a benzene ring substituted with an aminomethyl group and two ethyl groups attached to the nitrogen atom
Mechanism of Action
Target of Action
The primary targets of 2-(Aminomethyl)-N,N-diethylaniline are bacterial membranes . This compound belongs to the class of cationic polymers, which are thought to be the last frontier in antibacterial development . These polymers target bacterial membranes, providing several advantages including a low propensity for emergence of resistance and rapid bactericidal effect .
Mode of Action
The mode of action of this compound involves interaction with its targets, leading to changes in the bacterial cells. The compound is thought to damage bacterial membranes, leading to their death . .
Biochemical Pathways
It is known that cationic polymers like this compound can disrupt bacterial membranes, potentially affecting a wide range of cellular processes
Result of Action
The result of the action of this compound is the death of bacterial cells. By damaging bacterial membranes, the compound can kill bacteria rapidly and effectively . This makes it a promising candidate for the development of new antibacterial agents.
Biochemical Analysis
Biochemical Properties
2-(Aminomethyl)-N,N-diethylaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the formation of stable complexes, which can influence the enzyme’s activity and the overall metabolic pathway.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases, which are essential for cell signaling . Additionally, this compound can affect gene expression by interacting with transcription factors, leading to changes in the expression levels of various genes involved in cellular metabolism and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain proteases by binding to their active sites . This binding interaction can prevent the enzyme from catalyzing its substrate, thereby modulating the biochemical pathway in which the enzyme is involved. Additionally, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in transcriptional activity .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products can have different biochemical properties, which may influence the long-term effects on cellular function. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation reactions . These metabolic reactions can lead to the formation of various metabolites, some of which may retain biological activity. The compound’s involvement in these pathways can influence metabolic flux and the levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it has been shown to interact with organic cation transporters, which facilitate its uptake into cells . Once inside the cell, it can be distributed to various subcellular compartments, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . The presence of specific targeting signals or post-translational modifications can direct it to particular compartments or organelles, influencing its biochemical activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-N,N-diethylaniline can be achieved through several methods. One common approach involves the alkylation of aniline with formaldehyde and diethylamine. The reaction typically proceeds under acidic conditions, using hydrochloric acid as a catalyst. The general reaction scheme is as follows:
C6H5NH2+CH2O+(C2H5)2NH→C6H4(CH2NH(C2H5)2)+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as Lewis acids can enhance the reaction rate and yield. Additionally, purification steps like distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Aminomethyl)-N,N-diethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or hydrocarbons.
Substitution: Introduction of halogen atoms or other electrophiles onto the benzene ring.
Scientific Research Applications
2-(Aminomethyl)-N,N-diethylaniline has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including dyes and polymers.
Biology: The compound is used in the development of fluorescent probes and sensors for biological imaging.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
- 2-(Aminomethyl)pyridine
- 2-(Aminomethyl)quinoline
- N,N-Diethylaniline
Comparison: 2-(Aminomethyl)-N,N-diethylaniline is unique due to the presence of both aminomethyl and diethylamino groups, which confer distinct chemical and biological properties. Compared to 2-(Aminomethyl)pyridine and 2-(Aminomethyl)quinoline, it has a simpler aromatic structure, making it more accessible for certain synthetic applications. Additionally, the diethylamino group enhances its solubility and reactivity compared to N,N-Diethylaniline.
Properties
IUPAC Name |
2-(aminomethyl)-N,N-diethylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-3-13(4-2)11-8-6-5-7-10(11)9-12/h5-8H,3-4,9,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCALVTLLSKYQMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=CC=C1CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1278061.png)




